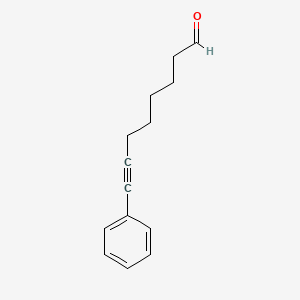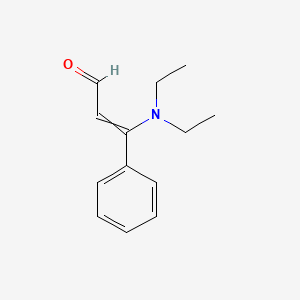![molecular formula C21H17FN2O4S B14222824 N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide CAS No. 827577-41-3](/img/structure/B14222824.png)
N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide is a complex organic compound characterized by its unique structural features, including a benzoyl group, a sulfamoyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-benzoylbenzenesulfonamide with 2-fluoroaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-2-carboxamide
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}benzamide
- N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-2-methoxyacetamide
Uniqueness
N-{4-[(2-Benzoylphenyl)sulfamoyl]-2-fluorophenyl}acetamide is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, making it more reactive in certain chemical reactions and potentially more effective in biological applications .
Properties
CAS No. |
827577-41-3 |
|---|---|
Molecular Formula |
C21H17FN2O4S |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N-[4-[(2-benzoylphenyl)sulfamoyl]-2-fluorophenyl]acetamide |
InChI |
InChI=1S/C21H17FN2O4S/c1-14(25)23-20-12-11-16(13-18(20)22)29(27,28)24-19-10-6-5-9-17(19)21(26)15-7-3-2-4-8-15/h2-13,24H,1H3,(H,23,25) |
InChI Key |
FHFGMKIZXBQGFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


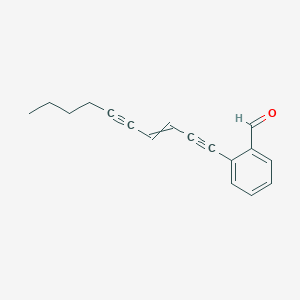
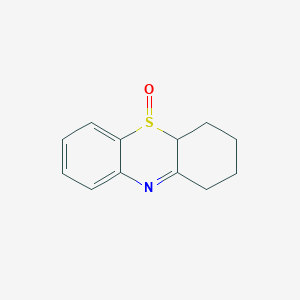

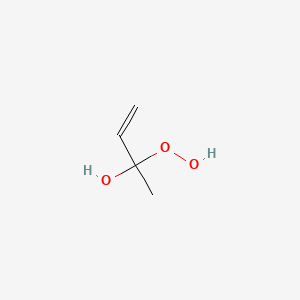
![Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14222786.png)

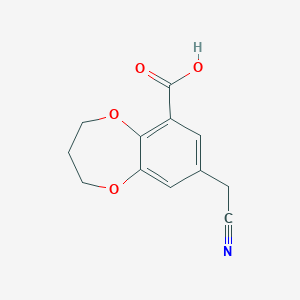
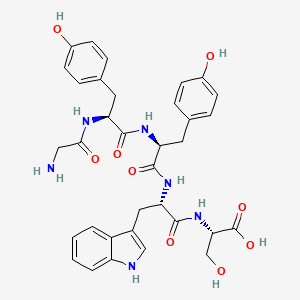
![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)


